molecular formula C9H11N3 B3425751 1H-Indazol-5-amine, 3-ethyl- CAS No. 461037-08-1

1H-Indazol-5-amine, 3-ethyl-

Cat. No.: B3425751
CAS No.: 461037-08-1
M. Wt: 161.20 g/mol
InChI Key: MMGBMHSEZUADSN-UHFFFAOYSA-N
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Description

1H-Indazol-5-amine, 3-ethyl- is a nitrogen-containing heterocyclic compound. Indazole derivatives, including 1H-Indazol-5-amine, 3-ethyl-, are known for their diverse biological activities and are used in various medicinal and industrial applications. The compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with an amine group at the 5-position and an ethyl group at the 3-position.

Preparation Methods

Chemical Reactions Analysis

1H-Indazol-5-amine, 3-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole ring.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Indazol-5-amine, 3-ethyl- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism by which 1H-Indazol-5-amine, 3-ethyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, some indazole derivatives have been shown to inhibit certain enzymes or proteins involved in disease pathways. The compound may affect apoptosis and cell cycle regulation by inhibiting Bcl2 family members and the p53/MDM2 pathway . These interactions can lead to the modulation of cellular processes and contribute to the compound’s biological activities.

Comparison with Similar Compounds

1H-Indazol-5-amine, 3-ethyl- can be compared with other similar indazole derivatives, such as:

    1H-Indazole-3-amine: Another indazole derivative with different substitution patterns, which may exhibit distinct biological activities.

    2H-Indazole: A tautomeric form of indazole with different stability and reactivity.

    3-ethyl-1H-indazole: A compound with a similar structure but lacking the amine group at the 5-position.

The uniqueness of 1H-Indazol-5-amine, 3-ethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activities .

Properties

IUPAC Name

3-ethyl-2H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGBMHSEZUADSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C(C=CC2=NN1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311381
Record name 3-Ethyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461037-08-1
Record name 3-Ethyl-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461037-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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